2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole
Description
This compound features a benzimidazole core substituted at position 1 with a naphthalen-1-ylmethyl group and at position 2 with a 3,4-dimethoxyphenyl moiety (Figure 1).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2/c1-29-24-15-14-19(16-25(24)30-2)26-27-22-12-5-6-13-23(22)28(26)17-20-10-7-9-18-8-3-4-11-21(18)20/h3-16H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAOQCLXGNQIOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole, a compound with the molecular formula C26H22N2O2 and a molecular weight of 394.47 g/mol, has garnered attention for its potential biological activities. This compound is part of the benzimidazole family, known for a variety of pharmacological effects including anticancer, antiviral, and antimicrobial properties.
- Chemical Name : 2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole
- CAS Number : 477543-06-9
- Molecular Formula : C26H22N2O2
- Molecular Weight : 394.47 g/mol
Anticancer Properties
Research indicates that compounds containing the benzimidazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to 2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole have shown half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM against cancer cell lines such as HepG2 (liver cancer) and others .
Table 1: Cytotoxicity of Related Benzimidazole Compounds
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound 6h | HepG2 | 7.82 |
| Compound 6i | HepG2 | 21.48 |
| Compound A | MCF-7 | 15.00 |
| Compound B | A549 | 10.25 |
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, compound 6i has been shown to upregulate pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 . This dual action enhances its potential as a multi-targeted kinase inhibitor.
Study on Cytotoxic Effects
In a recent study published in Nature Communications, researchers synthesized a series of benzimidazole derivatives and evaluated their cytotoxic effects on various cancer cell lines. Among these, compounds structurally similar to 2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole showed potent inhibition against key kinases involved in cancer progression .
Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis indicated that modifications at the phenyl and naphthalene rings significantly influence biological activity. The presence of methoxy groups at specific positions on the phenyl ring was found to enhance lipophilicity and bioactivity, making these compounds more effective in targeting cancer cells .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has indicated that benzimidazole derivatives possess anticancer properties. Studies have shown that compounds similar to 2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- Antimicrobial Properties : The compound has exhibited antimicrobial activity against several bacterial strains. This suggests potential use as an antimicrobial agent in pharmaceutical formulations .
Synthetic Chemistry
- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its structure allows for further functionalization, which can lead to the development of new materials or pharmaceuticals .
- Catalysis : Due to its unique electronic properties, it can be utilized in catalytic processes, particularly in reactions involving C-C bond formation .
Material Science
- Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to transport charge carriers efficiently is crucial for enhancing device performance .
- Fluorescent Probes : Due to its fluorescence properties, it can be used as a fluorescent probe in biological imaging and sensing applications .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal focused on the synthesis and evaluation of various benzimidazole derivatives, including 2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole. The results demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.
Case Study 2: Organic Photovoltaics
Research conducted on the application of this compound in organic photovoltaic cells revealed that it could enhance the efficiency of solar energy conversion. The study highlighted the role of the methoxy groups in improving light absorption and charge transport within the device architecture.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogues and Their Features
Key Observations :
Structure-Activity Relationships (SAR)
- Position 1 Modifications: Naphthalen-1-ylmethyl: Enhances lipophilicity and bioavailability compared to smaller groups like allyl or benzyl (e.g., compound 4e in ) .
Position 2 Modifications :
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Notes:
- The target compound’s dimethoxy and naphthyl groups likely result in higher LogP (>4), favoring blood-brain barrier penetration but limiting aqueous solubility.
- Chlorine or nitro groups (e.g., in compound 3x) reduce LogP slightly but improve solubility in polar aprotic solvents .
Q & A
Q. What are the common synthetic routes for 2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole, and how are they optimized?
The compound is typically synthesized via condensation reactions between substituted benzimidazole precursors and naphthalen-1-ylmethyl halides. For example, phosphoric acid-catalyzed reactions under reflux conditions (e.g., in DMSO or ethanol) yield the target compound with ~74% efficiency, as confirmed by H NMR and C NMR spectral data . Optimization focuses on solvent selection (polar aprotic solvents enhance reactivity), temperature control (80–100°C), and catalyst choice (acidic catalysts like HPO improve cyclization efficiency).
Q. How do the 3,4-dimethoxyphenyl and naphthalenylmethyl substituents influence the compound’s physicochemical properties?
The electron-donating methoxy groups on the phenyl ring enhance solubility in polar solvents and stabilize the benzimidazole core via resonance, while the bulky naphthalenylmethyl group increases hydrophobicity and steric hindrance, affecting intermolecular interactions. These substituents are critical for π-π stacking in crystal structures and binding to biological targets (e.g., enzymes or receptors) .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- NMR spectroscopy : H and C NMR (e.g., δ 3.7–3.9 ppm for methoxy groups; aromatic protons at δ 6.5–8.0 ppm) .
- IR spectroscopy : Peaks at ~1508 cm (C=N stretching) and ~1673 cm (imidazole C=C) .
- X-ray crystallography : Resolves dihedral angles between aromatic rings and confirms non-planar molecular geometry .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anti-corrosion) be reconciled for this compound?
Contradictions arise from differing substituent effects and assay conditions. For example, methoxy groups enhance corrosion inhibition in J55 steel by adsorbing onto metal surfaces via lone-pair electrons , while antimicrobial activity depends on halogen substitution (e.g., bromine or chlorine increases potency against S. aureus) . Systematic structure-activity relationship (SAR) studies, using controlled substituent variations and standardized bioassays, are essential to resolve discrepancies.
Q. What strategies optimize the compound’s catalytic or inhibitory activity in target applications?
- Substituent engineering : Introducing electron-withdrawing groups (e.g., -NO) or halogens improves electrochemical stability and binding affinity .
- Hybridization : Conjugating with triazole or thiazole moieties enhances antimicrobial activity via synergistic effects .
- Computational modeling : Density functional theory (DFT) predicts adsorption energies on metal surfaces, while molecular dynamics (MD) simulates binding to biological targets .
Q. How do solvent and catalyst systems influence regioselectivity during synthesis?
Polar solvents (e.g., DMSO) favor nucleophilic substitution at the benzimidazole N1 position, while protic solvents (e.g., ethanol) stabilize intermediates during cyclization. Catalysts like SiO nanoparticles improve yield (up to 84%) by providing acidic sites for imine formation .
Q. What methodologies address spectral data conflicts (e.g., unexpected NMR shifts)?
- Isotopic labeling : N NMR clarifies ambiguous proton environments.
- 2D NMR (COSY, NOESY) : Resolves overlapping aromatic signals .
- Crystallographic validation : X-ray structures confirm bond lengths and angles when spectral data is inconclusive .
Q. How can environmental and toxicity risks be mitigated during handling?
- Lab safety : Use fume hoods to avoid inhalation (toxic dust/particulates) and nitrile gloves to prevent dermal exposure .
- Waste disposal : Neutralize acidic byproducts before aqueous disposal to minimize aquatic toxicity .
- Biodegradation studies : Assess persistence via OECD 301F biodegradability assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
